molecular formula C6H7ClN2O2 B078948 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-57-0

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No. B078948
CAS RN: 14628-57-0
M. Wt: 174.58 g/mol
InChI Key: OGHGGBMXRUJBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloro-methoxypyridazine compounds involves several steps, including protection of the pyridazinone nitrogen, selective displacement of the chloro position with methoxide, catalytic hydrogenation, and final deprotection to yield the target compound. This synthetic route offers a superior approach compared to previously described methods due to its efficiency and good yield (Bryant, R., Kunng, F.-A., & South, M. S., 1995).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of chlorophenyl-methoxypyridazinyl-pyrazole derivatives have been characterized using spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction confirms the molecular structure, which is in good agreement with geometry optimized by density functional theory (DFT) calculations. These studies provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties (Alaşalvar, C., et al., 2014).

Chemical Reactions and Properties

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one exhibits potential as an electrophilic chlorinating agent, efficiently facilitating the α-chlorination of active methylene/methine compounds. This reactivity suggests its utility in synthetic chemistry for introducing chloro groups in a selective manner, demonstrating its chemical versatility (Park, Y.-D., et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one were not directly found, related compounds' analyses indicate that such properties can be inferred through spectroscopic methods and X-ray crystallography. These techniques provide data on melting points, solubility, and other physical characteristics important for handling and application in various domains.

Chemical Properties Analysis

The chemical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, such as its reactivity with nucleophiles and electrophiles, are pivotal for its applications in organic synthesis. Studies on similar compounds reveal the potential for nucleophilic substitution reactions that can modify the molecule, offering pathways to a range of derivatives with varied biological and chemical activities (Renfrew, A., et al., 2003).

Scientific Research Applications

  • It has been used as an electrophilic chlorinating agent, particularly for the α-chlorination of active methylene/methine compounds (Park et al., 2005).

  • Its derivatives play a role in the large-scale synthesis of other chemical compounds, like 3‐chloro‐5‐methoxypyridazine, highlighting its utility in synthetic organic chemistry (Bryant et al., 1995).

  • The compound is involved in the control of electron demand in the cycloadditions of 2(H)-1,4-oxazin-2-ones, indicating its importance in cycloaddition reactions (Afarinkia et al., 2004).

  • It has been used in the study of N-nitration of secondary amines, showing its potential in the field of nitration chemistry (Park et al., 2003).

  • Its use in photochemistry, particularly in photo-induced methylation of pyridazines, demonstrates its photoreactive properties (Tsuchiya et al., 1972).

  • The compound is involved in the synthesis of various pyridazine derivatives, further illustrating its versatility in organic synthesis (Nakagome, 1963).

  • It plays a role in Diels-Alder reactions with 2-methylpyridazin-3(2H)-ones bearing electron-withdrawing substituents, which is significant in the study of cycloaddition reactions (Fariña et al., 1994).

properties

IUPAC Name

4-chloro-5-methoxy-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGGBMXRUJBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379286
Record name 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

CAS RN

14628-57-0
Record name 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

295 g of 30% strength sodium methylate solution was added to 293 g (1.64 mol) of 4,5-dichloro-1-methyl-6-pyridazone in 690 ml of methanol in such a manner that a temperature of 30° C. was not exceeded. After cooling and stirring for 12 hours at 25° C., the precipitate which had formed was filtered off, washed and dried. There was obtained 241 g (84.3%) of 5-chloro-4-methoxy-1-methyl-6-pyridazone of melting point 189°-191° C.
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293 g
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690 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

10 g (55.8 mmoles) of intermediate 3a are placed in the presence of 115 g (837 mmoles) K2CO3 in 725 mL MeOH. The reaction medium is agitated for 1 h under reflux then filtered through celite. The filtrate is concentrated to dryness and the residue solubilized in CH2Cl2 and washed with water. After drying over Na2SO4, the organic phases are evaporated and the residue obtained is purified by silica gel flash chromatography (CH2Cl2—AcOEt, gradient 100:0 to 60:40 over 45 min). 9.14 g of intermediate 4b are thus obtained in the form of a white solid (yield 94%). TLC silica gel 60 F 254 Merck, CH2Cl2—AcOEt: 50:50, Rf=0.36.
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10 g
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115 g
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725 mL
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Synthesis routes and methods IV

Procedure details

Sodium metal (613 mg, 26.7 at-g) were dissolved in 35 ml of methanol. To this solution were added 4.15 g (23.18 mmol) of 4,5-dichloro-2-methyl-2H-pyridazin-3-one in four portions over 5 min. After stirring the suspension for 4 h at room temperature, the solution was neutralized by addition of 1 ml sat. ammonium chloride solution and concentrated in vaccuo. The residue was taken up in 100 ml of ethyl acetate, washed twice with water, drie over magnesium sulfate and concentrated in vaccuo to yield 3.94 g (22.6 mmol, 97%) of the title compound as a crystalline white solid, MS: 175.2, 177.0 (M+H+).
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613 mg
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35 mL
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4.15 g
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1 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Riedl, BUW Maes, K Monsieurs, GLF Lemière… - Tetrahedron, 2002 - Elsevier
Suzuki cross-coupling reaction of 2-alkyl(methyl and benzyl)-5-chloro-4-methoxy- and 2-alkyl(methyl and benzyl)-4-chloro-5-methoxypyridazin-3(2H)-ones with 2-formylphenylboronic …
Number of citations: 44 www.sciencedirect.com
P Matyus, BUW Maes, Z Riedl, G Hajos, GLF Lemiere… - Synlett, 2004 - thieme-connect.com
Novel, efficient synthetic pathways were developed for the synthesis of a variety of pyridazino-fused polycyclic ring systems not easily accessible by other routes. The strategy is based …
Number of citations: 38 www.thieme-connect.com
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyridazine nucleus is a π-deficient aromatic heterocycle. Each nitrogen atom of the 1,2-diazine activates its α- and γ-position for nucleophilic attack. …
Number of citations: 2 www.sciencedirect.com

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